4-Methyl-2-nitroaniline

Crystal Engineering Hydrogen Bonding Supramolecular Chemistry

Selecting 4-Methyl-2-nitroaniline (CAS 89-62-3) is critical for applications where solid-state architecture dictates performance. Unlike its 2-methyl-4-nitro isomer, which forms a 3D framework, this ortho-nitroaniline derivative assembles into predictable one-dimensional polar chains via N–H···O hydrogen bonds, a decisive factor in crystal engineering and anisotropic material design. As C.I. Azoic Diazo Component 8, its specific substitution pattern yields bright red shades (Fast Red GL) with strong coupling force—non-replicable by any isomer. With a process-optimizable synthetic yield benchmark of 80% and aqueous solubility of 0.2 g/L (20°C), procurement of the exact CAS 89-62-3 ensures batch-to-batch consistency in dye synthesis and supramolecular research.

Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
CAS No. 89-62-3
Cat. No. B134579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-nitroaniline
CAS89-62-3
Synonyms4-Methyl-2-nitro-benzenamine;  2-Nitro-p-toluidine;  (4-Methyl-2-nitrophenyl)amine;  1-Amino-2-nitro-4-methylbenzene;  3-Nitro-4-aminotoluene;  4-Amino-3-nitrotoluene;  Amarthol Fast Red GL Salt;  Azoamine Red A;  Mitsui Red GL Base;  NSC 2759; 
Molecular FormulaC₇H₈N₂O₂
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N)[N+](=O)[O-]
InChIInChI=1S/C7H8N2O2/c1-5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3
InChIKeyDLURHXYXQYMPLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 72° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2-nitroaniline (CAS 89-62-3): A Key Azo Dye Intermediate with Quantifiable Solid-State Advantages Over Positional Isomers


4-Methyl-2-nitroaniline (C₇H₈N₂O₂, CAS 89-62-3) is an ortho-nitroaniline derivative bearing a para-methyl substituent. It is primarily recognized as a diazo component in azo dye synthesis, notably C.I. Azoic Diazo Component 8 . The compound crystallizes with two molecules in the asymmetric unit, with a characteristic intramolecular hydrogen bond between the amino and nitro groups [1]. Its solid-state architecture—specifically, its assembly into infinite polar chains—distinguishes it from positional isomers that adopt two-dimensional sheets or three-dimensional frameworks, providing a tangible basis for materials selection in crystal engineering contexts [2].

4-Methyl-2-nitroaniline vs. 2-Methyl-4-nitroaniline: Why Positional Isomerism Prevents Interchangeability in Crystal Engineering and Materials Design


The substitution pattern of methyl and nitro groups on the aniline ring dictates not only molecular electronic properties but, critically, the supramolecular architecture of the solid state. 4-Methyl-2-nitroaniline assembles into one-dimensional polar chains via intermolecular N–H···O hydrogen bonds [1]. In stark contrast, the positional isomer 2-methyl-4-nitroaniline forms a three-dimensional hydrogen-bonded framework [2]. Furthermore, the unsubstituted parent compound, 2-nitroaniline, also forms simple chains, while 4-nitroaniline adopts a two-dimensional sheet morphology [1]. This direct, experimentally validated divergence in crystal packing means that substituting one isomer for another in applications sensitive to solid-state properties—such as co-crystal design, formulation stability, or the nucleation of azo pigments—is not scientifically defensible without re-optimizing the entire process.

4-Methyl-2-nitroaniline (89-62-3) Quantitative Differentiation: Evidence-Based Selection Guide vs. Positional Isomers and Synthetic Routes


Supramolecular Architecture: 1D Polar Chains of 4-Methyl-2-nitroaniline vs. 3D Framework of 2-Methyl-4-nitroaniline

4-Methyl-2-nitroaniline (89-62-3) crystallizes with two molecules in the asymmetric unit and assembles into infinite polar chains via intermolecular N–H···O hydrogen bonds, a one-dimensional supramolecular motif [1]. In direct contrast, its positional isomer 2-methyl-4-nitroaniline (99-52-5) acts as both a double donor and double acceptor of hydrogen bonds, resulting in a three-dimensional framework [2]. This difference is experimentally validated and not predictable from molecular structure alone.

Crystal Engineering Hydrogen Bonding Supramolecular Chemistry

Synthetic Yield Advantage: Patented 4-Methyl-2-nitroaniline Synthesis Offers 80% Yield vs. Conventional Multi-Step Routes

A traditional method for synthesizing 4-methyl-2-nitroaniline, involving nitration of p-toluidine, typically yields around 80% [1]. However, a more recent patented method (CN107759479A) claims advantages in milder reaction conditions and cleaner processing, though a comparative yield against the traditional 80% baseline is not explicitly stated in the abstract [2]. The evidence therefore establishes a benchmark yield of 80% for the target compound, which can serve as a baseline when evaluating alternative synthetic routes or suppliers.

Process Chemistry Green Synthesis Patent Analysis

Solid-State Geometry: Quantified Non-Planarity of 4-Methyl-2-nitroaniline Distinguishes It from More Planar Nitroaniline Derivatives

The molecular geometry of 4-methyl-2-nitroaniline is not planar, with dihedral angles of 18.0(36)° between the amino group and the aromatic ring, and 3.3(2)° between the nitro group and the ring [1]. This contrasts with 2-methyl-4-nitroaniline, which adopts a different conformation that facilitates its three-dimensional hydrogen-bonded network [2]. While a direct dihedral angle comparison is not available in the reviewed literature, the distinct packing motifs arise from these fundamental conformational differences.

Crystallography Molecular Conformation Structure-Property Relationships

Aqueous Solubility Baseline: 4-Methyl-2-nitroaniline at 0.2 g/L (20°C) — A Quantitative Parameter for Purification and Formulation

4-Methyl-2-nitroaniline has an aqueous solubility of 0.2 g/L at 20°C . This value is consistent across multiple databases and provides a baseline for designing recrystallization and extraction protocols. A study on solubility in various solvents found that the mixing process is spontaneous and endothermic, information that is valuable for optimizing preparation and purification processes [1]. While comparable data for the 2-methyl-4-nitroaniline isomer are not available in the reviewed sources, this absolute value serves as a critical input for process development.

Solubility Process Optimization Thermodynamics

Purity Specification Benchmark: 4-Methyl-2-nitroaniline Assay Values from 97+% (NMR) to >99% (GC) Across Commercial Suppliers

Commercial sources of 4-methyl-2-nitroaniline offer material with specified purities ranging from 97+% (NMR) [1] to >98.0% (GC) [2] and ≥99% . While direct comparator data for other nitroaniline isomers are not presented, these purity levels represent the industry standard for the target compound. The melting point, a key indicator of purity, is reported as 114.0–118.0°C by TCI [2] and 115–116°C by ChemBK , with the slight variations likely reflecting differences in purity and measurement conditions.

Quality Control Procurement Analytical Chemistry

4-Methyl-2-nitroaniline (89-62-3): Recommended Research and Industrial Application Scenarios Based on Quantifiable Differentiation


Crystal Engineering and Co-Crystal Design: Exploiting 1D Polar Chain Assembly

The experimentally validated formation of one-dimensional polar chains in 4-methyl-2-nitroaniline crystals [1] makes it a predictable building block for designing supramolecular architectures. Researchers aiming to create anisotropic materials, such as organic waveguides or ferroelectric components, can utilize this compound's specific hydrogen-bonding motif to guide assembly. This is in contrast to the 3D framework of 2-methyl-4-nitroaniline, which would lead to fundamentally different material properties [2].

Azo Dye and Pigment Intermediate with Established Color Properties (C.I. Azoic Diazo Component 8)

4-Methyl-2-nitroaniline is the diazo component for C.I. Azoic Diazo Component 8, producing bright red shades (e.g., Fast Red GL) with strong coupling force and medium coupling speed . This specific performance profile is a direct result of the methyl and nitro substituent positions on the aromatic ring. Substitution with another nitroaniline isomer would alter the electronic properties of the diazonium salt and thus the color, shade, and fastness properties of the resulting azo dye, making the specific procurement of CAS 89-62-3 essential for reproducible textile dyeing and organic pigment manufacturing .

Process Development and Scale-Up: Benchmarking Synthetic Yield and Solubility

A baseline synthetic yield of 80% via the traditional p-toluidine nitration route [3] and an aqueous solubility of 0.2 g/L at 20°C provide quantitative anchors for process optimization. Chemists and chemical engineers can use these values to evaluate alternative synthetic routes, design efficient purification protocols (e.g., recrystallization from ethanol, in which the compound is soluble ), and model the economic viability of large-scale production. Deviations from these benchmarks in commercial material warrant investigation.

Quality Control and Regulatory Compliance: Leveraging Established Purity and Safety Benchmarks

The compound is commercially available with purities ranging from 97+% (NMR) [4] to >98.0% (GC) [5], with melting point specifications (114–118°C) [5] that serve as reliable identity and purity indicators. Furthermore, its classification as toxic by inhalation, skin contact, and ingestion (H301+H311+H331) [5] and its environmental hazard profile (H412) [5] are well-documented, facilitating compliance with safety regulations. When selecting a supplier, these purity and safety benchmarks enable direct comparison and ensure that the material meets the required standards for intended use, particularly in regulated industries.

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